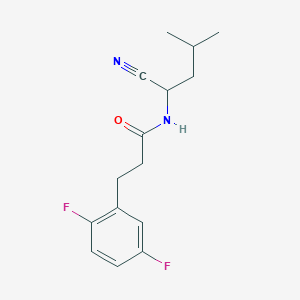

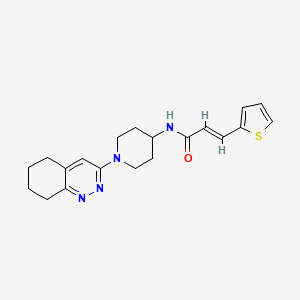

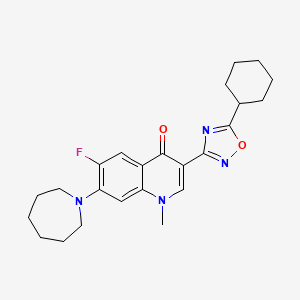

![molecular formula C14H11F3N4O B2957293 2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866145-74-6](/img/structure/B2957293.png)

2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A straightforward strategy for synthesis of highly functionalized trifluoromethyl 2H-furans is described. The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones . This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .Chemical Reactions Analysis

The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones . This mechanism is part of the copper-catalyzed method that allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

Research on structurally similar pyrimidinones, such as the study by Craciun, Huang, and Mager (1998), focuses on understanding the molecular and crystal structure through X-ray diffraction and ab initio calculations. These studies reveal insights into tautomeric forms and intermolecular hydrogen bonding, which are crucial for predicting the behavior of pyrimidinone derivatives in various environments (L. Craciun, Rui H. Huang, & S. Mager, 1998).

Biochemical Applications

Pyrimidinones have been explored as cofactors in enzymatic reactions, demonstrating their potential in biochemical applications. For instance, Bailey and Ayling (1978) showed that certain pyrimidinone derivatives could serve as cofactors for phenylalanine hydroxylase, a critical enzyme in amino acid metabolism (S. W. Bailey & J. Ayling, 1978).

Material Science and Engineering

In materials science, the incorporation of pyrimidinone structures into polymers has been investigated for creating materials with specific properties. Yan et al. (2011) synthesized fluorinated polyimides derived from a pyridine-containing diamine, showcasing the application of pyrimidinone-related structures in developing materials with high thermal stability, optical transparency, and mechanical strength (S. Yan et al., 2011).

Antimicrobial and Anti-inflammatory Research

The antimicrobial and anti-inflammatory potentials of pyrimidinone derivatives have also been a focus. Amr, Sabry, and Abdulla (2007) synthesized a series of compounds using citrazinic acid as a synthon, demonstrating good anti-inflammatory activity comparable to Prednisolone®, a known anti-inflammatory drug (A. Amr, N. M. Sabry, & Mohamed M. Abdulla, 2007).

Propiedades

IUPAC Name |

2-amino-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O/c15-14(16,17)11-9-12(22)21(13(18)20-11)19-8-4-7-10-5-2-1-3-6-10/h1-9H,(H2,18,20)/b7-4+,19-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBRQYXSVYNAEB-SIARZVSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN2C(=O)C=C(N=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

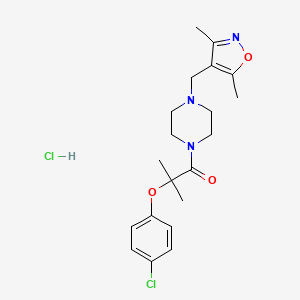

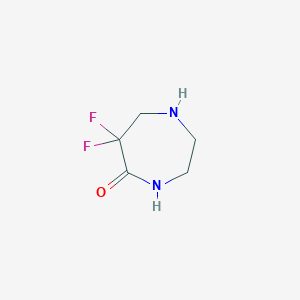

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2957213.png)

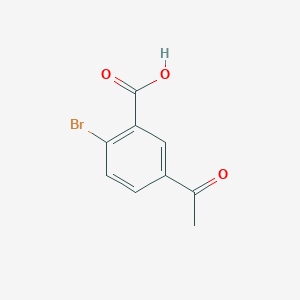

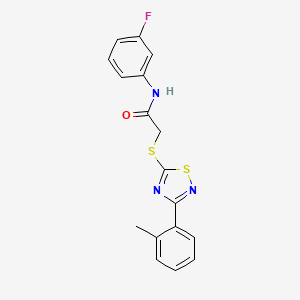

![1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2957215.png)

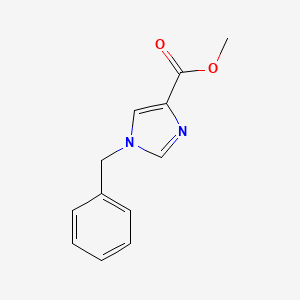

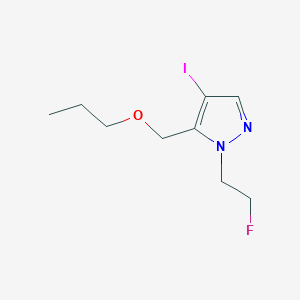

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2957233.png)